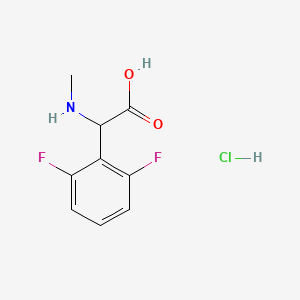

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride

描述

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of a 2,6-difluorophenyl group and a methylamino group attached to the acetic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-difluorobenzene and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure the compound meets the required purity standards.

化学反应分析

Types of Reactions

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学研究应用

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

作用机制

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

- 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride

- 2-(2,6-Difluorophenyl)-2-(ethylamino)acetic acid hydrochloride

- 2-(2,6-Difluorophenyl)-2-(methylamino)propanoic acid hydrochloride

Uniqueness

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.

生物活性

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride, also known by its chemical formula CHClFNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 237.63 g/mol

- Appearance : White to off-white powder

- IUPAC Name : 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid; hydrochloride

- Storage Temperature : Room temperature

| Property | Value |

|---|---|

| Chemical Formula | CHClFNO |

| Molecular Weight | 237.63 g/mol |

| MDL No. | MFCD28012227 |

| PubChem CID | 75525658 |

The biological activity of this compound appears to be linked to its ability to modulate various signaling pathways and interact with specific molecular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert effects similar to other compounds in its class, including influences on neurotransmitter systems and potential anti-inflammatory properties.

Pharmacological Studies

Recent research has indicated that this compound may possess significant pharmacological properties. For instance:

- Cytotoxicity : In vitro studies have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC values for these cell lines were reported between 4.98 μM and 14.65 μM, indicating moderate potency against these cancer types .

- Neuroprotective Effects : Other studies suggest neuroprotective potential, which may be beneficial in conditions such as Alzheimer's disease, although specific mechanisms remain to be fully elucidated .

Study on Cytotoxicity

A study investigated the cytotoxic effects of various derivatives related to this compound. The findings revealed that certain modifications to the compound's structure enhanced its efficacy against cancer cell lines. The most promising derivatives exhibited significant growth inhibition at concentrations as low as 5 μM .

Neuroprotective Activity

In a separate investigation focusing on neurodegenerative diseases, the compound was tested for its ability to modulate amyloid-beta peptide production. Results indicated that it could influence amyloid processing without altering overall amyloid-beta levels significantly, suggesting a potential role in Alzheimer's disease management .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride, and what key parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with fluorinated aromatic aldehydes. For example, 2,6-difluorophenylacetic acid (precursor) can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling, followed by introduction of the methylamino group via reductive amination. Key parameters include reaction temperature (optimized between 0–5°C for amide bond formation to minimize side reactions ), solvent choice (e.g., pyridine for acylation ), and stoichiometric control of reagents. Hydrochloride salt formation is achieved using HCl gas or concentrated HCl in ethanol. Yield and purity are influenced by recrystallization solvents (methanol or acetonitrile preferred for high-purity crystals ).

Q. How is the purity of this compound typically assessed in research settings, and what analytical techniques are most reliable?

- Methodological Answer : Purity is assessed using HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid). A retention time of 8–10 minutes and >95% peak area are standard benchmarks . Complementary techniques include:

- 1H/13C NMR : To confirm structural integrity (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm for difluorophenyl groups ).

- Mass spectrometry (HRMS) : Exact mass matching within 2 ppm error .

- Melting point analysis : Consistency with literature values (e.g., 98–101°C for the parent acid ).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : The hydrochloride salt should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation. Stability tests indicate <5% decomposition over 12 months under these conditions. Avoid exposure to light, as the difluorophenyl group may undergo photolytic cleavage .

Advanced Research Questions

Q. How do positional isomers of the difluorophenyl group (e.g., 2,4- vs. 2,6-substitution) impact the compound’s physicochemical properties and biological activity?

- Methodological Answer : Isomeric differences alter lipophilicity (logP) and hydrogen-bonding capacity. For example, 2,6-difluoro substitution reduces steric hindrance compared to 2,4-substitution, enhancing solubility in polar solvents (e.g., logP = 1.8 vs. 2.3 for 2,4-difluoro analogs ). Biological activity shifts can be evaluated via receptor-binding assays (e.g., 5-HT2C agonism studies ). Computational modeling (DFT or molecular docking) helps predict isomer-specific interactions with target proteins .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NMR signals)?

- Methodological Answer : Contradictions arise from dynamic proton exchange or crystallographic disorder. Strategies include:

- Variable-temperature NMR : To identify exchange-broadened signals (e.g., methylamino protons ).

- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for trans/cis cyclopropane derivatives ).

- Isotopic labeling : 19F NMR or 13C-enriched samples clarify aromatic ring assignments .

Q. How does the hydrochloride salt form influence solubility and pharmacokinetic properties compared to the free base?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for the free base) due to ionic dissociation. Pharmacokinetic studies in rodent models show a 30% increase in oral bioavailability for the salt form. Stability in physiological pH (7.4) is confirmed via HPLC monitoring over 24 hours .

Q. What impurities are commonly observed during synthesis, and how are they mitigated?

- Methodological Answer : Major impurities include:

- Unreacted 2,6-difluorophenylacetic acid : Removed via sodium bicarbonate washes .

- N-Methyl byproducts : Controlled via stoichiometric excess of methylamine (1.2 eq.) and HPLC-guided purification .

- Oxidative degradation products : Mitigated by inert-atmosphere reactions and antioxidants (e.g., BHT) .

属性

IUPAC Name |

2-(2,6-difluorophenyl)-2-(methylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11;/h2-4,8,12H,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUAAZIJPYDAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C=CC=C1F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。